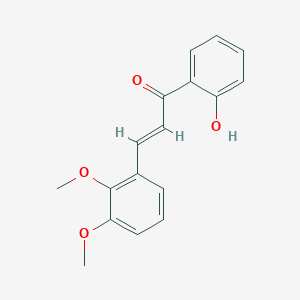

2,3-Dimethoxy-2'-hydroxychalcone

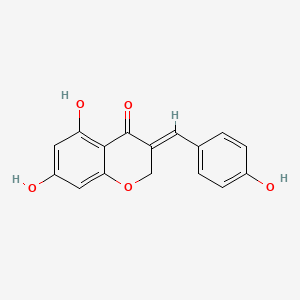

描述

2,3-Dimethoxy-2’-hydroxychalcone (DMHC) is an organic compound with the molecular formula C17H16O4 . It appears as a yellow shining powder . It is soluble in chloroform .

Synthesis Analysis

DMHC can be synthesized via Claisen–Schmidt condensation of 2-hydroxy-acetophenones with appropriately substituted benzaldehydes in basic conditions . The procedure involves grinding acetophenone with one equivalent of sodium hydroxide and benzaldehyde derivative for ten minutes using a mortar and pestle .Molecular Structure Analysis

The molecular weight of DMHC is 284.31 . The SMILES string representation of DMHC isCOc1cccc(\\C=C\\C(=O)c2ccccc2O)c1OC . Chemical Reactions Analysis

DMHC is a building block used in various chemical synthesis such as in the synthesis of new flavanoid and chalcone derivatives . It can also be used in the synthesis of (E)-chalcones [(E)-1,3-diarylprop-2-en-1-ones] .Physical And Chemical Properties Analysis

DMHC is a solid compound . It has a molecular weight of 284.31 . It is soluble in chloroform .科学研究应用

Pharmacological Properties :

- Inhibitory Effects on Inflammatory Mediators : 2'-Hydroxy-3,4-dimethoxy-3',4'-dimethylchalcone and related compounds have been shown to inhibit enzymic lipid peroxidation, peroxyl scavenging activity, and reduce LTB4 release from human neutrophils. These findings indicate potential anti-inflammatory properties (Ballesteros et al., 1995).

- Anticoagulant Properties : A study on the coupling of 2-hydroxychalcones with other compounds under iodine catalysis revealed a new class of potential anticoagulants with 2,8-dioxabicyclo[3.3.1]nonane core (Ganguly et al., 2013).

- Cytotoxic and Anticancer Activity : 3',4'-dimethoxy flavonol synthesized from 3,4-dimethoxy-2'-hydroxychalcon under basic conditions displayed antioxidant activity and weak anticancer activity (Rokim, 2019).

Synthesis Techniques :

- Ultrasound-Assisted Synthesis : A study demonstrated the synthesis of 3,4-Dimethoxy-4′-hydroxychalcone using ultrasonic radiation and dry HCl(g) as a catalyst. This method was noted for its short reaction time and high yield (Xiangdana, 2012).

- Direct Epoxidation : The synthesis of α,β-epoxy-2'-hydroxychalcones by direct epoxidation of (E)-2'-hydroxychalcones using dimethyldioxirane at subambient temperatures was reported. This method provides a convenient precursor to flavonoid-type natural products (Adam et al., 1992).

Other Applications :

- Potential Antiinflammatory Effects : Chalcone dihalides, including 2′-Hydroxy-3′,4′-dimethoxy-3-nitrochalcone dibromide, upon cyclization, gave corresponding flavones. These compounds are discussed in the context of antiinflammatory effects (Donnelly et al., 1972).

安全和危害

属性

IUPAC Name |

(E)-3-(2,3-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-20-16-9-5-6-12(17(16)21-2)10-11-15(19)13-7-3-4-8-14(13)18/h3-11,18H,1-2H3/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKKXNGSRSNONCJ-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C=CC(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1OC)/C=C/C(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethoxy-2'-hydroxychalcone | |

CAS RN |

34000-33-4 | |

| Record name | 2,3-Dimethoxy-2′-hydroxychalcone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJF3CDH5PW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

For This Compound

36

Citations

Up-regulation of adhesion molecules plays an important role in the infiltration of leukocytes into the skin during the development of various inflammatory skin diseases, such as atopic …

Number of citations: 18

www.ncbi.nlm.nih.gov

A series of 2’-hydroxychalcones was synthesized and screened for their in vitro inhibitory effects on PGE2 production from RAW 264.7 cells induced by LPS. Structure–activity …

Number of citations: 9

sciforum.net

A series of 2′-hydroxychalcones has been synthesized and screened for their in vitro inhibitory activities of cyclooxygenase-2 catalyzed prostaglandin production from …

Number of citations: 57

www.sciencedirect.com

Colon cancer is one of the leading causes of death in the world. The search for effective and minimally invasive methods of treating colon cancer is the aim of modern medicine. …

Number of citations: 6

www.sciencedirect.com

Ring-closure of the high-melting geometric isomer of 2, 3-dimethoxy-/S ‘-phenoxycinnamic, acid (Ia) gives 4, 5-dimethoxy-2% phenoxyindone. The low-melting isomer (Ib) gives in …

Number of citations: 4

actachemscand.org

Aspergillus alliaceus UI315 was examined for its potential to catalyze biotransformation reactions of chalcones that mimic plant biosynthetic processes. 3-(4‘ ‘-Hydroxyphenyl)-1-(2‘,4‘-…

Number of citations: 20

pubs.acs.org

Chalcones are a group of plant-derived polyphenolic compounds that belong to the flavonoids family, and possess a wide variety of cytoprotective and modulatory functions. Chalcones …

Number of citations: 88

journals.physiology.org

Histone deacetylase enzymes (HDACs) are emerging as a promising biological target for cancer and inflammation. Using a fluorescence assay, we tested the in vitro HDAC inhibitory …

Number of citations: 98

www.spandidos-publications.com

The nucleotide-binding and oligomerization domain-like receptor containing a pyrin domain 3 (NLRP3) inflammasome is a multiprotein complex with a role in innate immune responses. …

Number of citations: 18

www.sciencedirect.com

Chalcone or (E)-1,3-diphenyl-2-propene-1-one scaffold has gained considerable scientific interest in medicinal chemistry owing to its simple chemistry, ease in synthesizing a variety of …

Number of citations: 162

www.ingentaconnect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

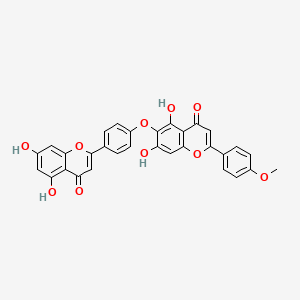

![6-[4-(5,7-Dihydroxy-4-oxochromen-2-yl)phenoxy]-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B600281.png)